Synthesis and characterization of 2-(Isobutylcarbamoyl)benzeneboronic acid
Synthesis and characterization of 2-(Isobutylcarbamoyl)benzeneboronic acid
Title: Synthesis and Structural Characterization of 2-(Isobutylcarbamoyl)benzeneboronic Acid: A Methodological Guide for Benzoxaborole Precursors
Executive Summary
This technical guide details the synthesis, purification, and characterization of 2-(Isobutylcarbamoyl)benzeneboronic acid , a functionalized arylboronic acid capable of reversible intramolecular coordination.[1] This compound serves as a critical scaffold in the development of dynamic covalent inhibitors (e.g., for serine proteases or
Unlike simple phenylboronic acids, the ortho-substitution pattern of this molecule introduces a dynamic equilibrium between the open boronic acid-amide form and the cyclized benzoxaborole species. This guide prioritizes the "Anhydride Route," a high-atom-economy protocol that avoids transition metal catalysis and peptide coupling reagents, ensuring high purity for biological applications.[1]
Chemical Context & Retrosynthesis
The synthesis is predicated on the reactivity of 2-boronobenzoic acid (2-carboxyphenylboronic acid). In solution and solid state, this precursor spontaneously dehydrates to form a cyclic anhydride known as 1-hydroxy-3H-2,1-benzoxaborol-3-one .[1]
Mechanistic Insight: Direct amidation of the carboxylic acid using standard coupling agents (EDC/HOBt) is often plagued by the Lewis acidity of the boronic acid, which can complex with carbodiimides. Therefore, the optimal strategy utilizes the latent reactivity of the cyclic anhydride. Nucleophilic attack by isobutylamine at the carbonyl center opens the oxaborole ring, yielding the target amide while regenerating the boronic acid moiety.
Retrosynthetic Logic:
Target Molecule
Caption: Reaction pathway utilizing the cyclic anhydride's ring strain to drive amide formation without external activation.
Experimental Protocol
Materials
-
Precursor: 2-Carboxyphenylboronic acid (CAS: 149105-19-1) - Note: Often supplied as the cyclic anhydride.[1]
-
Reagent: Isobutylamine (CAS: 78-81-9), >99%, redistilled if amine oxide impurities are suspected.[1]
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM).[1]
-
Drying Agent:
or .[1]
Step-by-Step Synthesis
1. Pre-activation (Dehydration): If starting with the hydrated dicarboxylic acid form, it is beneficial to ensure complete cyclization to the anhydride.
-
Reflux 2-carboxyphenylboronic acid (10.0 mmol) in toluene (50 mL) using a Dean-Stark trap for 2 hours.
-
Concentrate in vacuo to obtain the cyclic anhydride (1-hydroxy-3H-2,1-benzoxaborol-3-one). Yield is typically quantitative.
2. Nucleophilic Ring Opening:
-
Dissolve the cyclic anhydride (10.0 mmol) in anhydrous THF (40 mL) under an argon atmosphere.
-
Cool the solution to 0°C in an ice bath to mitigate exothermicity.
-
Add isobutylamine (10.5 mmol, 1.05 equiv) dropwise over 10 minutes.
-
Observation: A precipitate may form initially (ammonium salt), which often redissolves or converts as the reaction proceeds.[1]
-
-
Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Monitoring: Monitor by TLC (MeOH/DCM 1:9). The disappearance of the anhydride spot and the appearance of a more polar spot indicates conversion.
-
3. Workup & Purification:
-
Concentrate the reaction mixture to ~10 mL.
-
Acidification: Pour the residue into cold 1M HCl (30 mL). This step is critical to protonate the boronate anion and break any intermolecular B-N interactions.
-
Extraction: Extract immediately with Ethyl Acetate (3 x 30 mL).
-
Note: Do not use basic workup; the product is soluble in base as a boronate salt.
-
-
Washing: Wash combined organics with Brine (1 x 30 mL).[1]
-
Drying: Dry over anhydrous
, filter, and concentrate in vacuo. -
Recrystallization: Recrystallize from Acetonitrile/Water or Hexane/Ethyl Acetate to yield a white crystalline solid.[1]
Caption: Operational workflow for the synthesis of 2-(Isobutylcarbamoyl)benzeneboronic acid.
Characterization & Data Analysis
The structural integrity of boronic acids is best validated using a combination of
Nuclear Magnetic Resonance (NMR)
| Nucleus | Chemical Shift ( | Multiplicity | Assignment | Structural Insight |
| 28.0 – 32.0 | Broad Singlet | Indicates | ||
| 5.0 – 10.0 | Broad Singlet | Minor species:[1] Indicates | ||
| 0.95 | Doublet (6H) | Isobutyl methyls. | ||
| 1.85 | Multiplet (1H) | Methine proton. | ||
| 3.20 | Triplet/DD (2H) | Methylene adjacent to amide N. | ||
| 6.50 | Broad (1H) | Amide proton (exchangeable).[1] | ||
| 7.30 – 7.80 | Multiplet (4H) | Aromatic ring protons.[1] |
Critical Interpretation:
The chemical shift in
-
In non-coordinating solvents (CDCl
), the shift at ~30 ppm suggests the open form dominates.[1] -
In the presence of base or in polar protic solvents (
), a shift upfield to ~7 ppm indicates the formation of a tetrahedral boronate species, often stabilized by the amide carbonyl oxygen acting as an intramolecular Lewis base (O B interaction).
Mass Spectrometry (ESI-MS)
-
Expected
: often shows dehydration peaks.[1] Boronic acids readily form boroxines (trimers) in the MS source. -
Observation: Look for
or trimeric clusters .[1]
IR Spectroscopy
-
3300–3400 cm
: Broad O-H stretch (boronic acid). -
1640–1660 cm
: Amide I band (C=O stretch).[1] Note: A shift to lower frequency may indicate C=O B coordination.
Troubleshooting & Stability
-
Protodeboronation:
-
Issue: Loss of the boronic acid group under harsh acidic/basic conditions.
-
Solution: Avoid prolonged heating in strong base.[1] The amide bond increases the electron density of the ring, making the C-B bond slightly more susceptible to ipso-substitution than unsubstituted phenylboronic acid.
-
-
Boroxine Formation:
-
Issue: Sample appears as a waxy solid or shows confusing NMR integration.
-
Cause: Spontaneous dehydration to the trimeric anhydride (boroxine).
-
Solution: This is reversible. Add a drop of
to the NMR tube to hydrolyze the boroxine back to the monomeric acid.
-
-
Purification Difficulties:
References
-
Mechanism of N-B Coordination: Collins, B. E., et al. (2009).[1] "Probing intramolecular B-N interactions in ortho-aminomethyl arylboronic acids." The Journal of Organic Chemistry. [Link][2]
-
Synthesis of Benzoxaboroles: Adamczyk-Woźniak, A., et al. (2009).[1] "Benzoxaboroles – Old compounds with new applications."[1] Journal of Organometallic Chemistry. [Link][1]
-
Boronic Acid Characteriz
NMR): Snyder, J. (2022).[1][3][4][5] "11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations." The Journal of Organic Chemistry. [Link][2] -
General Synthesis of Amide-Boronic Acids: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Scholars@Duke publication: Probing intramolecular B-N interactions in ortho-aminomethyl arylboronic acids. [scholars.duke.edu]
- 3. researchgate.net [researchgate.net]
- 4. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A structural investigation of the N-B interaction in an o-(N,N-dialkylaminomethyl)arylboronate system - PubMed [pubmed.ncbi.nlm.nih.gov]
